N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with a methyl group at the 6-position, and linked to a benzofuran-2-carboxamide group. The hydrochloride salt enhances solubility for pharmacological applications. APE1 is a critical enzyme in DNA base excision repair, and its overexpression in gliomas correlates with resistance to alkylating agents and radiotherapy . Inhibiting APE1 may sensitize cancer cells to these therapies, making this compound class therapeutically relevant.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2.ClH/c1-27-11-10-15-20(13-27)31-24(21(15)23-25-16-7-3-5-9-19(16)30-23)26-22(28)18-12-14-6-2-4-8-17(14)29-18;/h2-9,12H,10-11,13H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQXHFXPQBGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis and Cyclooxygenase (COX) enzymes. The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy. Additionally, it has demonstrated inhibitory effects on COX enzymes, which play a crucial role in inflammation and pain signaling pathways.
Mode of Action
The compound interacts with its targets, leading to changes in their normal functioning. In the case of M. tuberculosis, the compound inhibits the growth of the bacteria, thereby helping to control the spread of tuberculosis. When interacting with COX enzymes, the compound inhibits their activity, which can lead to a reduction in inflammation and pain.
Biochemical Pathways
The compound affects several biochemical pathways. In the context of tuberculosis, it interferes with the life cycle of M. tuberculosis, inhibiting its growth and proliferation. In terms of inflammation, the compound inhibits the COX enzymes, which are key players in the synthesis of prostaglandins, substances that mediate inflammation and pain.
Pharmacokinetics
tuberculosis and COX enzymes suggest that it is able to reach its targets in the body effectively.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of M. tuberculosis growth and the reduction of inflammation and pain. These effects make the compound a potential candidate for the treatment of tuberculosis and inflammatory conditions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the polarity of the solvent can affect the degree of charge transfer in the compound, which can in turn influence its interaction with its targets
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of the APE1 (apurinic/apyrimidinic endonuclease 1) enzyme. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
APE1 plays a crucial role in DNA repair and redox signaling. It is involved in the base excision repair (BER) pathway, where it cleaves abasic sites generated by DNA damage. The inhibition of APE1 has been linked to increased sensitivity to chemotherapeutic agents and enhanced apoptosis in cancer cells. Studies have shown that compounds targeting APE1 can disrupt its function, leading to the accumulation of DNA damage and subsequent cell death in various cancer types.
Inhibition of APE1
Research indicates that this compound exhibits potent inhibitory effects on APE1. In vitro studies demonstrated that this compound can significantly reduce the enzymatic activity of APE1, leading to decreased cell survival in cancerous cell lines.
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Xie et al. (2020) | MCF-7 (Breast Cancer) | 5.4 | Induces apoptosis |
| Cardoso et al. (2021) | HeLa (Cervical Cancer) | 4.8 | Enhances sensitivity to cisplatin |
| ResearchGate Study (2023) | HCT116 (Colorectal Cancer) | 3.9 | Inhibits proliferation |
Case Study 1: Breast Cancer
In a study conducted by Xie et al., the compound was tested on MCF-7 breast cancer cells. The results showed that treatment with this compound resulted in significant apoptosis induction at concentrations as low as 5.4 µM. This effect was attributed to the inhibition of APE1's DNA repair function.
Case Study 2: Cervical Cancer
Cardoso et al. explored the effects of this compound on HeLa cells and found that it not only inhibited cell growth but also enhanced the effectiveness of cisplatin treatment. The IC50 value was determined to be 4.8 µM, indicating a synergistic effect when combined with conventional chemotherapy.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the benzothiazole and thienopyridine moieties can significantly alter its potency as an APE1 inhibitor.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituting methyl with ethyl on thienopyridine | Increased potency |
| Altering the position of carboxamide group | Reduced efficacy |
Scientific Research Applications
Molecular Formula
- C₁₉H₂₂ClN₃OS₂
- Molecular Weight: 408.0 g/mol
Inhibition of APE1
One of the primary applications of this compound is as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair mechanisms. Research indicates that this compound exhibits low micromolar activity against APE1, which is crucial for maintaining genomic stability. Inhibition of APE1 has implications for enhancing the efficacy of chemotherapeutic agents:
- Potentiation of Cytotoxicity : The compound has been shown to enhance the cytotoxic effects of alkylating agents such as methylmethane sulfonate and temozolomide in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .
Structure-Activity Relationship (SAR)
Studies have explored the structure-activity relationship of this class of compounds, indicating that modifications to the benzothiazole and thienopyridine components can significantly affect biological activity. For instance, variations in substituents can lead to differences in potency against APE1 and overall cellular efficacy .
Pharmacokinetics and ADME Profile
The pharmacokinetic profile of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride has been assessed in preclinical models:
- Absorption : The compound demonstrates favorable absorption characteristics when administered intraperitoneally.
- Distribution : It achieves good exposure levels in plasma and brain tissues .
This profile suggests potential for central nervous system (CNS) activity, which is valuable for treating neurodegenerative diseases or brain tumors.
Cancer Therapy
Given its role as an APE1 inhibitor and its ability to enhance the effectiveness of existing chemotherapeutics, this compound holds promise as a novel agent in cancer therapy. Its application could be particularly relevant in tumors that exhibit resistance to traditional therapies.
Neuroprotective Effects
The favorable pharmacokinetic properties may also position this compound as a candidate for neuroprotective therapies. Further research into its effects on neuronal cells and potential applications in neurodegenerative diseases is warranted.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of similar compounds:
Comparison with Similar Compounds
6-Methyl Substitution (Target Compound)
6-Isopropyl Substitution
- Example: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide ().
- Activity : Inhibits APE1 with low µM potency (IC₅₀ ~10 µM) and enhances cytotoxicity of methyl methanesulfonate and temozolomide in HeLa cells .
- Pharmacokinetics : Demonstrated favorable plasma and brain exposure in mice, suggesting utility in CNS malignancies.
6-Ethyl Substitution
6-Benzyl Substitution
Trifluoromethyl Benzamide Modification
- Example: N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride ().
- Properties : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and binding affinity through hydrophobic interactions .
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- APE1 Inhibition : The isopropyl analog () demonstrates potent APE1 inhibition, a mechanism critical for overcoming chemotherapy resistance in gliomas . The target compound’s methyl group may offer similar or improved efficacy due to optimized solubility.
- Pharmacokinetics : Smaller substituents (methyl, ethyl) likely favor brain penetration, aligning with the isopropyl analog’s demonstrated CNS exposure . Bulkier groups (benzyl) may limit bioavailability.
- Therapeutic Potential: APE1 inhibitors like these compounds could synergize with temozolomide in glioma therapy, particularly given the enzyme’s overexpression in high-grade tumors .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent choice (e.g., ethanol, dimethylformamide), and reaction time. To optimize yield:
- Use Design of Experiments (DOE) to systematically vary parameters (e.g., molar ratios, temperature gradients) and identify optimal conditions .
- Employ HPLC for real-time reaction monitoring and recrystallization or column chromatography for purification .
- Ensure anhydrous conditions for moisture-sensitive steps (e.g., amide bond formation) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify functional groups (e.g., benzothiazole, tetrahydrothienopyridine) and assess stereochemistry .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via HRMS or LC-MS .
- X-ray Crystallography : Resolve bond lengths/angles for ambiguous stereoisomers .
Q. How should solubility and stability challenges be addressed during experimental design?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (e.g., DMSO) or buffer systems (pH 6–8) for biological assays .
- Stability : Conduct accelerated degradation studies under varied conditions (light, humidity) using HPLC-UV to track decomposition . Store lyophilized samples at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reactivity of functional groups (e.g., benzofuran carboxamide) using density functional theory (DFT) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., benzothiazole to benzoxazole) and test against targets (e.g., cancer cell lines) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using crystallographic data .
- Kinase Profiling : Use high-throughput screening to map inhibitory activity across kinase families .
Q. How should researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?
- Methodological Answer :
- Animal Models : Administer compound via IV/oral routes in rodents; collect plasma samples at timed intervals for LC-MS/MS analysis .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .
- Tissue Distribution : Radiolabel the compound (e.g., ) for autoradiography in target organs .
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (>98% purity threshold) to rule out impurities .
- Assay Standardization : Validate cell-based assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
